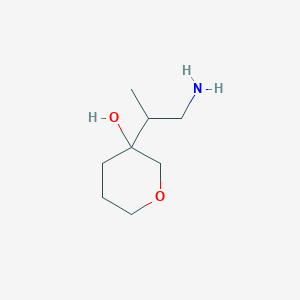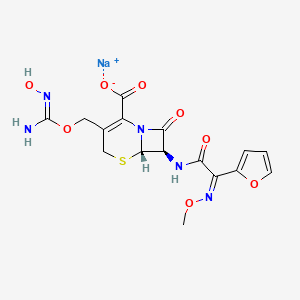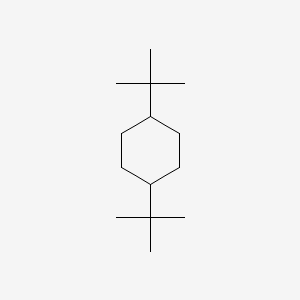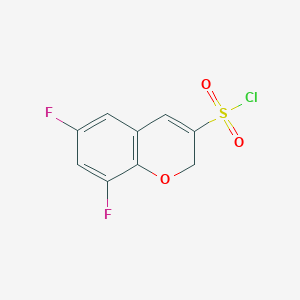
6,8-difluoro-2H-chromene-3-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,8-Difluoro-2H-chromene-3-sulfonyl chloride is a chemical compound with the molecular formula C₉H₅ClF₂O₃S and a molecular weight of 266.65 g/mol . It is a derivative of chromene, featuring two fluorine atoms at positions 6 and 8, and a sulfonyl chloride group at position 3. This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-difluoro-2H-chromene-3-sulfonyl chloride typically involves the following steps:
Starting Material: The synthesis begins with a suitable chromene derivative.
Fluorination: Introduction of fluorine atoms at positions 6 and 8 using a fluorinating agent such as Selectfluor.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring proper handling and disposal of reagents and by-products .
Análisis De Reacciones Químicas
Types of Reactions
6,8-Difluoro-2H-chromene-3-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate ester, or sulfonothioate derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents vary depending on the desired outcome.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Major Products
Sulfonamides: Formed by reaction with amines.
Sulfonate Esters: Formed by reaction with alcohols.
Sulfonothioates: Formed by reaction with thiols.
Aplicaciones Científicas De Investigación
6,8-Difluoro-2H-chromene-3-sulfonyl chloride has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 6,8-difluoro-2H-chromene-3-sulfonyl chloride involves its reactive sulfonyl chloride group, which can form covalent bonds with nucleophilic sites on proteins, enzymes, and other biomolecules. This reactivity allows it to modify the function of these molecules, making it useful in biochemical studies and drug development .
Comparación Con Compuestos Similares
Similar Compounds
6,8-Difluoro-2H-chromene-3-sulfonamide: Similar structure but with a sulfonamide group instead of sulfonyl chloride.
6,8-Difluoro-2H-chromene-3-sulfonate ester: Contains a sulfonate ester group.
6,8-Difluoro-2H-chromene-3-sulfonothioate: Features a sulfonothioate group.
Uniqueness
6,8-Difluoro-2H-chromene-3-sulfonyl chloride is unique due to its highly reactive sulfonyl chloride group, which allows it to participate in a wide range of chemical reactions. This reactivity makes it a valuable tool in synthetic chemistry and biochemical research .
Propiedades
Número CAS |
1235440-65-9 |
|---|---|
Fórmula molecular |
C9H5ClF2O3S |
Peso molecular |
266.65 g/mol |
Nombre IUPAC |
6,8-difluoro-2H-chromene-3-sulfonyl chloride |
InChI |
InChI=1S/C9H5ClF2O3S/c10-16(13,14)7-2-5-1-6(11)3-8(12)9(5)15-4-7/h1-3H,4H2 |
Clave InChI |
IIDOWBVYARTHPK-UHFFFAOYSA-N |
SMILES canónico |
C1C(=CC2=C(O1)C(=CC(=C2)F)F)S(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



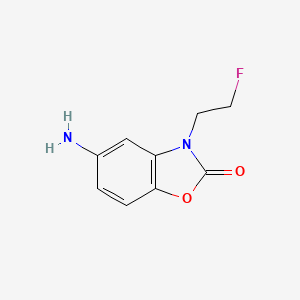
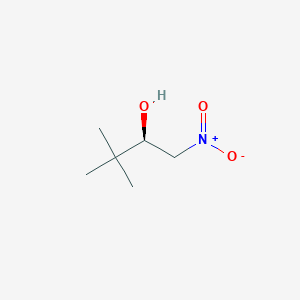
![2-(Chloromethyl)-2-methylbicyclo[2.2.1]heptane](/img/structure/B13154514.png)
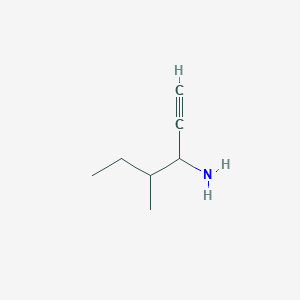
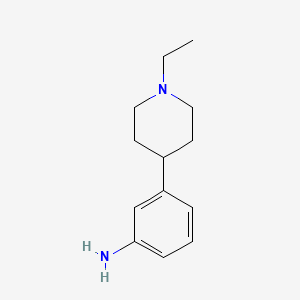
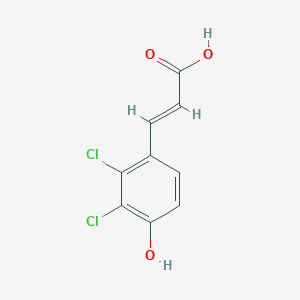
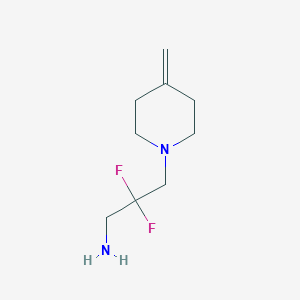
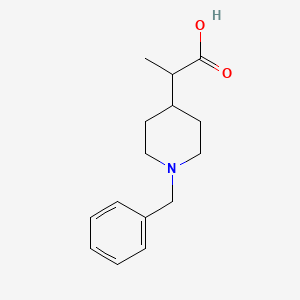
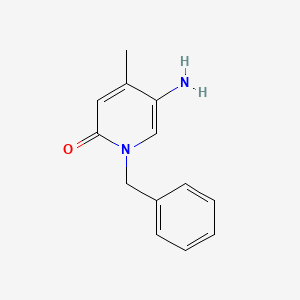
![3-[1-(Aminomethyl)cyclopentyl]pyrrolidin-3-OL](/img/structure/B13154555.png)
